Methyl 3-amino-1H-pyrrole-2-carboxylate
Description
Significance as a Pyrrole (B145914) Heterocyclic Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active natural products and synthetic compounds. The pyrrole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. This inherent bioactivity of the pyrrole nucleus makes its derivatives, such as Methyl 3-amino-1H-pyrrole-2-carboxylate, highly sought after for the development of new therapeutic agents. The presence of the amino and carboxylate substituents on the pyrrole ring of this specific compound further enhances its utility, providing convenient handles for chemical modification and the introduction of diverse pharmacophores.
Role in Contemporary Organic Synthesis and Medicinal Chemistry Research
In contemporary organic synthesis, this compound serves as a key intermediate for the construction of a variety of more complex heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for its participation in a wide array of chemical reactions. This versatility has been exploited in the synthesis of fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, which are analogues of purines and often exhibit interesting biological activities.
In the realm of medicinal chemistry, the pyrrole-2-carboxylate framework is a recognized pharmacophore. For instance, derivatives of pyrrole-2-carboxamides have been investigated as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The ability to readily modify the 3-amino group and the 2-carboxylate function of this compound allows for the systematic exploration of the structure-activity relationships (SAR) of novel compounds, a critical step in the drug discovery process.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
Detailed Research Findings
The strategic importance of this compound and its derivatives is underscored by their application in the synthesis of biologically relevant molecules. Research has demonstrated that substituted 3-aminopyrrole derivatives can be synthesized from β,β-enaminonitriles through a Thorpe-Ziegler cyclization. These 3-aminopyrroles are valuable precursors for the synthesis of pyrrolo[3,2-d]pyrimidines, which are also known as 9-deazapurines.
A notable application of aminopyrrole carboxylates is in the construction of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. These compounds can be synthesized through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.gov The resulting pyrrolopyrimidines have been shown to exhibit interesting optical properties, including fluorescence, which can be tuned by altering the substitution pattern on the aromatic rings. nih.gov
Furthermore, the pyrrole-2-carboxamide moiety, which can be derived from this compound, is a key structural feature in a class of potent anti-tuberculosis agents. nih.gov Structure-activity relationship studies on these compounds have revealed that the presence of specific substituents on the pyrrole ring and the carboxamide nitrogen is crucial for their antimycobacterial activity. nih.gov These findings highlight the importance of the pyrrole scaffold as a template for the design and discovery of new drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQCCHQDRJPUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methyl 3 Amino 1h Pyrrole 2 Carboxylate
Established Synthetic Routes to the Core Structure
The synthesis of the methyl 3-amino-1H-pyrrole-2-carboxylate core relies on established organic chemistry principles, primarily involving the construction of the pyrrole (B145914) ring from acyclic precursors.
Cyclization Reactions of Precursor Compounds
The formation of the substituted pyrrole ring is typically achieved through multi-step sequences that culminate in a cyclization reaction. One notable strategy involves a four-step synthesis that begins with commercially available arylacetonitriles. researchgate.net This method is effective for producing 3-amino-4-aryl-1H-pyrrole-2-carboxylate derivatives, highlighting a versatile pathway to functionalized aminopyrroles. researchgate.netnasu-periodicals.org.uaresearchgate.net The general approach involves the construction of a linear precursor containing the necessary nitrogen and carbon atoms, which is then induced to cyclize, forming the aromatic five-membered ring. The specific reagents and conditions can be adapted to introduce various substituents onto the pyrrole core. nasu-periodicals.org.uaresearchgate.net
A simplified representation of such a synthetic approach is outlined below:
| Step | Description | Precursors/Reagents |
| 1 | Formation of an enamine intermediate | Arylacetonitrile, Aminomalonic ester |
| 2 | Reaction condition optimization | Analysis of E/Z isomerism in solution via NMR |
| 3 | Cyclization | Optimized conditions to form the pyrrole ring |
| 4 | Final Product | Methyl 1H-3-amino-4-aryl-pyrrole carboxylate |
This table illustrates a general synthetic strategy for related compounds, based on methodologies described for analogous structures. nasu-periodicals.org.uaresearchgate.net
Hydrochloric Salt Formation in Synthesis
In many synthetic and pharmaceutical applications, the basic amino group of this compound is converted into its hydrochloride salt. This transformation is a standard procedure in medicinal chemistry, achieved by treating the free amine with hydrochloric acid (HCl). spectroscopyonline.com
The primary reasons for forming the hydrochloride salt are to enhance the compound's stability and increase its aqueous solubility. spectroscopyonline.comnih.gov Many organic molecules, particularly those with substantial nonpolar regions, have poor solubility in water. Converting the amine to a salt introduces an ionic character, which generally improves its solubility and, consequently, its bioavailability for potential therapeutic applications. spectroscopyonline.comnih.gov The protonation of the amine's lone pair of electrons by the acid creates a positively charged ammonium (B1175870) ion (e.g., -NH3+) and a chloride anion (Cl-), resulting in an ionic compound with a greater affinity for polar solvents like water. spectroscopyonline.com
This compound as a Synthetic Building Block
The strategic placement of reactive functional groups makes this compound a highly valuable building block for constructing more elaborate molecules. biolmolchem.comchemscene.comenamine.net Its amino and ester groups provide two distinct points for further chemical modification, enabling its incorporation into a wide array of complex structures.
Role in Complex Heterocyclic Compound Synthesis
This compound and its analogs are key starting materials for the synthesis of fused heterocyclic systems, where the pyrrole ring is annulated with other rings. These reactions leverage the nucleophilicity of the amino group and its position relative to the other ring atoms.
Notable examples include:
Pyrrolo[2,3-d]pyrimidines: This scaffold is of significant interest in medicinal chemistry. The synthesis involves the condensation of the 3-aminopyrrole precursor with various reagents to construct the adjacent pyrimidine (B1678525) ring. This class of compounds is central to the development of Janus Kinase (JAK) inhibitors. google.com The reaction sequence builds upon the aminopyrrole core to create the fused bicyclic system. mdpi.comscielo.org.mxnih.gov
Pyrrolo[3,4-c]isoquinolines: These complex tricyclic structures can be synthesized from 3-amino-4-arylpyrrole derivatives through a Pictet-Spengler type of cyclization reaction with various aldehydes. nasu-periodicals.org.uaresearchgate.net This reaction forms a new six-membered ring fused to the pyrrole, creating the isoquinoline (B145761) portion of the molecule. nih.govwipo.int
| Starting Material | Reagents/Reaction Type | Fused Heterocyclic Product |
| 3-Aminopyrrole-2-carboxylate derivative | Various condensation reagents | Pyrrolo[2,3-d]pyrimidine |
| 3-Amino-4-arylpyrrole-2-carboxylate | Aldehydes / Pictet-Spengler Reaction | Pyrrolo[3,4-c]isoquinoline |
This interactive table summarizes the utility of aminopyrrole carboxylates in synthesizing complex fused heterocycles.
Intermediate in Pharmaceutical Synthesis
The pyrrole scaffold is a common feature in many pharmaceutical agents. biolmolchem.com this compound serves as a crucial intermediate for molecules with therapeutic potential. Its most prominent role is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are being investigated for the treatment of various immunological disorders, including rheumatoid arthritis, psoriasis, and Crohn's disease, due to their activity as JAK inhibitors. google.com
Furthermore, the broader structural motif of pyrrole-2-carboxamides, which can be derived from the corresponding carboxylate, is the basis for a class of inhibitors targeting the Mycobacterial Membrane Protein Large 3 (MmpL3). This application is aimed at developing new treatments for drug-resistant tuberculosis. nih.gov
Utilization in Synthesis of Bioactive Molecules
Beyond specific pharmaceuticals, the aminopyrrole core is integral to the synthesis of a wide range of bioactive molecules. biolmolchem.com Pyrrole-containing compounds are known to exhibit diverse biological activities. researchgate.netnih.govmdpi.com The fused heterocyclic systems derived from this compound are often designed to interact with biological targets. For instance, the synthesized pyrrolo[3,4-c]isoquinolines have been identified as potential oncolytic (anti-cancer) compounds. nasu-periodicals.org.uaresearchgate.net Similarly, various pyrrolo[2,3-d]pyrimidine derivatives have demonstrated antitumor properties. mdpi.com The versatility of the aminopyrrole building block allows chemists to generate libraries of complex molecules for screening and development of new bioactive agents. nih.gov
Reactivity and Chemical Transformations of Methyl 3 Amino 1h Pyrrole 2 Carboxylate
Reaktivitätsprofil des Pyrrol-Ringsystems
Das Reaktivitätsprofil des Pyrrolrings in Methyl-3-amino-1H-pyrrol-2-carboxylat wird durch die gegensätzlichen elektronischen Effekte der Substituenten an den Positionen C2 und C3 bestimmt. Pyrrol ist ein von Natur aus elektronenreicher aromatischer Heterocyclus, dessen Elektronendichte an jedem Atom des Rings größer als eins ist. nih.gov
Die Aminogruppe (-NH₂) an der C3-Position fungiert als starke elektronenliefernde Gruppe durch einen positiven mesomeren Effekt (+M). Sie erhöht die Elektronendichte des Pyrrolrings erheblich, was ihn anfälliger für Angriffe durch Elektrophile macht. Im Gegensatz dazu ist die Methyl-Estergruppe (-COOCH₃) an der C2-Position eine elektronenziehende Gruppe, die durch einen negativen mesomeren Effekt (-M) wirkt. Diese Gruppe desaktiviert den Ring gegenüber elektrophilen Substitutionen, indem sie die Elektronendichte verringert.
Das Nettoergebnis dieser konkurrierenden Effekte ist, dass die aktivierende Wirkung der Aminogruppe im Allgemeinen dominiert und die Gesamtreaktivität des Rings gegenüber Elektrophilen im Vergleich zu unsubstituiertem Pyrrol erhöht. Die Reaktivität wird jedoch durch die desaktivierende Estergruppe moduliert. acs.org Die erhöhte Elektronendichte führt dazu, dass die Positionen C4 und C5 die wahrscheinlichsten Stellen für elektrophile Angriffe sind.
Aufgrund des elektronenreichen Charakters des Pyrrolrings ist eine direkte nukleophile aromatische Substitution am Ring selbst eine ungünstige Reaktion. Solche Reaktionen erfordern typischerweise stark elektronenziehende Gruppen, um den Ring ausreichend elektronenarm zu machen, und oft das Vorhandensein einer guten Abgangsgruppe an der Position des Angriffs. Obwohl die Estergruppe an C2 den Ring desaktiviert, reicht ihr Einfluss im Allgemeinen nicht aus, um eine nukleophile Substitution am Ringkohlenstoff zu ermöglichen.
Es ist wichtig, die nukleophile aromatische Substitution von der nukleophilen Acylsubstitution zu unterscheiden, die an dem Carbonylkohlenstoff der Estergruppe stattfindet. masterorganicchemistry.com Letztere ist eine häufige und erwartete Reaktion für diese Verbindung, bei der Nukleophile den Carbonylkohlenstoff angreifen, was zum Ersatz der Methoxygruppe (-OCH₃) führt. Es wurden jedoch keine spezifischen Beispiele für eine nukleophile Substitution direkt am Pyrrolring von Methyl-3-amino-1H-pyrrol-2-carboxylat in der untersuchten Literatur gefunden.
Umwandlungen unter Einbeziehung der Amino-Einheit
Die Aminogruppe an der C3-Position ist ein primäres Zentrum für die chemische Funktionalisierung und ermöglicht eine Vielzahl von Umwandlungen.
Die Oxidation der Aminogruppe zu einer Nitrogruppe ist eine wichtige Umwandlung in der Synthese von Pharmazeutika und Feinchemikalien. Zum Beispiel weisen einige natürlich vorkommende Pyrrolverbindungen, wie bestimmte Pyrrolomycine, eine Nitrogruppe an der C3-Position auf. nih.gov Obwohl keine spezifischen Protokolle für die direkte Oxidation von Methyl-3-amino-1H-pyrrol-2-carboxylat gefunden wurden, deutet die Existenz verwandter Verbindungen wie 3-Nitro-1H-pyrrol-2-carbonsäure und 3-Nitro-1H-pyrrol-2-carbaldehyd darauf hin, dass diese Umwandlung machbar ist. bldpharm.comnih.gov
Im Allgemeinen erfordert die Oxidation von aromatischen oder heterocyclischen Aminen zu den entsprechenden Nitro-Verbindungen den Einsatz starker Oxidationsmittel. Die Reaktion verläuft typischerweise über Nitroso-Zwischenprodukte. Aufgrund der Empfindlichkeit des elektronenreichen Pyrrolrings gegenüber oxidativen Bedingungen müssen die Reaktionsbedingungen sorgfältig gewählt werden, um eine Zersetzung oder unerwünschte Nebenreaktionen zu vermeiden.
Die primäre Aminogruppe von 3-Aminopyrrolen behält trotz des benachbarten elektronenziehenden Substituenten ihre grundlegenden Eigenschaften und kann leicht an Substitutionsreaktionen teilnehmen. semanticscholar.org Eine häufige Reaktion ist die Acylierung. Beispielsweise kann die Aminogruppe durch Erhitzen mit Essigsäureanhydrid zu dem entsprechenden Monoacetyl-Derivat acyliert werden. semanticscholar.orgresearchgate.net
Eine der vielseitigsten Umwandlungen der Aminogruppe ist die Diazotierung. organic-chemistry.org Die Behandlung von 3-Aminopyrrolen mit salpetriger Säure (HNO₂), die typischerweise in situ aus Natriumnitrit und einer starken Säure wie Salzsäure erzeugt wird, führt zur Bildung von Diazoniumsalzen. researchgate.netmasterorganicchemistry.comyoutube.com Diese Reaktion, die bei niedrigen Temperaturen durchgeführt wird, wandelt die Aminogruppe in eine ausgezeichnete Abgangsgruppe (N₂) um, was eine anschließende Substitution durch eine Vielzahl von Nukleophilen ermöglicht. masterorganicchemistry.com Eine als "unterbrochene" Diazotierung bezeichnete Technik, bei der die Reaktion unmittelbar nach der Nitritzugabe mit kaltem Wasser abgeschreckt wird, kann stabile Diazoniumspezies mit Nitrat als Gegenion in guten Ausbeuten ergeben. researchgate.net
Diese Diazonium-Zwischenprodukte sind äußerst nützlich in der Synthese. Sie können beispielsweise mit sekundären Aminen gekoppelt werden, um 3-Triazenopyrrole zu bilden, eine Klasse von Verbindungen, die auf ihre antineoplastische Aktivität untersucht wurden. researchgate.net
| Reaktionstyp | Reagenzien | Produktklasse | Referenz |
|---|---|---|---|
| Acylierung | Essigsäureanhydrid (Ac₂O) | N-Acetyl-Derivat | semanticscholar.org |
| Diazotierung | Natriumnitrit (NaNO₂), Starke Säure (z.B. HCl) | Diazoniumsalz | organic-chemistry.orgresearchgate.net |
| Triazen-Bildung | Diazoniumsalz, Sekundäres Amin (R₂NH) | 3-Triazenopyrrol | researchgate.net |
Die Umwandlung der primären Aminogruppe in eine Isothiocyanat-Gruppe (-N=C=S) ist eine wertvolle Funktionalisierung, die Zugang zu einer Vielzahl von Schwefel-haltigen Heterozyklen und Thi Harnstoff-Derivaten bietet. Die Machbarkeit dieser Umwandlung im Pyrrol-System wird durch die kommerzielle Verfügbarkeit von eng verwandten Verbindungen wie Methyl-3-isothiocyanato-5-methyl-1H-pyrrol-2-carboxylat belegt. chemdiv.com
Die Synthese von Isothiocyanaten aus primären Aminen wird üblicherweise mit mehreren Methoden erreicht. Ein gängiger Ansatz beinhaltet die Reaktion des Amins mit Schwefelkohlenstoff (CS₂) in Gegenwart einer Base, um ein Dithiocarbamat-Salz zu bilden. Dieses Zwischenprodukt wird dann mit einem Desulfurierungs-Reagenz behandelt, um das Isothiocyanat zu ergeben. Alternative Methoden umfassen die direkte Reaktion des Amins mit Thiophosgen (CSCl₂) oder seinen Äquivalenten.
| Methode | Schlüsselreagenzien | Zwischenprodukt | Anmerkungen |
|---|---|---|---|
| Dithiocarbamat-Route | 1. Schwefelkohlenstoff (CS₂), Base 2. Desulfurierungs-Reagenz (z.B. Ethylchlorformiat, DCC, I₂) | Dithiocarbamat-Salz | Die am häufigsten verwendete Methode. |
| Thiophosgen-Route | Thiophosgen (CSCl₂) oder Triphosgen/NaSCN | - | Effizient, erfordert aber den Umgang mit hochgiftigem Thiophosgen. |
Diese Methoden sind auf eine Vielzahl von primären Aminen anwendbar und können voraussichtlich zur Synthese von Methyl-3-isothiocyanato-1H-pyrrol-2-carboxylat verwendet werden.
Tabelle der erwähnten chemischen Verbindungen
| Verbindungsname | Funktion/Klasse |
|---|---|
| Methyl-3-amino-1H-pyrrol-2-carboxylat | Ausgangsverbindung |
| Pyrrol | Grundheterocyclus |
| 3-Nitro-1H-pyrrol-2-carbonsäure | Nitro-Derivat |
| 3-Nitro-1H-pyrrol-2-carbaldehyd | Nitro-Derivat |
| Essigsäureanhydrid | Acylierungsreagenz |
| Natriumnitrit | Diazotierungsreagenz |
| Salpetrige Säure | Aktives Diazotierungsmittel |
| Diazoniumsalz | Reaktives Zwischenprodukt |
| 3-Triazenopyrrol | Derivat aus Diazoniumsalz |
| Methyl-3-isothiocyanato-5-methyl-1H-pyrrol-2-carboxylat | Isothiocyanat-Derivat |
| Schwefelkohlenstoff | Reagenz für die Isothiocyanat-Synthese |
| Thiophosgen | Reagenz für die Isothiocyanat-Synthese |
| Dithiocarbamat-Salz | Zwischenprodukt bei der Isothiocyanat-Synthese |
Involvement in Coupling Reactions
The pyrrole (B145914) nucleus, being electron-rich, is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. While the C-5 and C-4 positions of the pyrrole ring are the most nucleophilic and typically favored sites for electrophilic substitution, the presence of the amino and ester groups in Methyl 3-amino-1H-pyrrole-2-carboxylate influences the regioselectivity of these reactions. To engage in coupling reactions at specific ring positions, prior halogenation (e.g., bromination or iodination) of the pyrrole ring is often a necessary prerequisite to introduce a handle for the catalyst.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. A halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids or esters. For instance, a 4- or 5-bromo-3-aminopyrrole derivative can react with a boronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate to yield the corresponding arylated or vinylated pyrrole. acs.org This methodology is instrumental in synthesizing complex molecules, including those with potential biological activity. organic-chemistry.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the pyrrole halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. quimicaorganica.org A halogenated this compound can be coupled with a terminal alkyne using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base like triethylamine. nih.gov This reaction is a powerful tool for introducing alkynyl moieties onto the pyrrole scaffold, which are valuable functional groups for further transformations or as components of pharmaceuticals and organic materials. nih.govwikipedia.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. nih.gov The amino group of this compound itself can act as the nucleophile, reacting with aryl or heteroaryl halides to produce N-arylated derivatives. Conversely, a halogenated pyrrole can be coupled with a wide range of primary or secondary amines. adichemistry.comacs.org The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov
| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated Pyrrole + Organoboron Compound | Pd(dppf)Cl₂, K₂CO₃ | Pyrrole-Aryl/Vinyl (C-C) | acs.org |
| Sonogashira | Halogenated Pyrrole + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Pyrrole-Alkynyl (C-C) | quimicaorganica.orgnih.gov |
| Buchwald-Hartwig | Aminopyrrole + Aryl Halide OR Halogenated Pyrrole + Amine | Pd₂(dba)₃ + Phosphine Ligand, NaOt-Bu | Pyrrole-Nitrogen (C-N) | nih.govadichemistry.com |
Cyclization Reactions Forming Fused Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an ester group on adjacent carbons, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with a reagent containing two electrophilic centers, leading to the formation of a new ring fused to the pyrrole core.
One of the most significant applications is the synthesis of pyrrolo[3,2-d]pyrimidines . This scaffold is a deazapurine analog found in various biologically active compounds and natural products. wikipedia.org The synthesis can be achieved by reacting this compound with various one-carbon synthons or their equivalents. For example, condensation with formamide (B127407) or urea (B33335) derivatives can lead to the formation of the pyrimidine (B1678525) ring. Another approach involves a domino C-N coupling/hydroamination reaction of appropriately substituted precursors to construct the fused ring system. wikipedia.org
Furthermore, the amino group can participate in cyclization reactions that involve the C-4 position of the pyrrole ring. The Pictet-Spengler reaction is a prime example, where an amine reacts with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution onto an electron-rich aromatic ring. organic-chemistry.orgorientjchem.org While the classic Pictet-Spengler reaction involves β-arylethylamines, its principles can be extended to aminopyrroles. For instance, a 3-amino-4-arylpyrrole derivative can undergo a Pictet-Spengler-type cyclization with an aldehyde to form pyrrolo[3,4-c]isoquinoline derivatives. This suggests that if a suitable substituent is present at the C-4 position of this compound, it could undergo similar intramolecular cyclizations.
Transformations Involving the Ester Moiety
The methyl ester group at the C-2 position of the molecule is a key site for chemical modification, allowing for its conversion into other important functional groups such as alcohols and carboxylic acids.
Reduction Pathways to Alcohol Derivatives
The ester group can be selectively reduced to a primary alcohol, yielding (3-amino-1H-pyrrol-2-yl)methanol. This transformation is typically accomplished using powerful hydride reducing agents.
Lithium Aluminum Hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. quimicaorganica.org The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Care must be taken as LiAlH₄ is a very strong reducing agent and can potentially react with other functional groups if not controlled properly. However, it is generally selective for the reduction of esters and amides over the pyrrole ring itself under standard conditions. nih.gov
Other reducing agents such as Diisobutylaluminum Hydride (DIBAL-H) can also be employed, sometimes offering greater selectivity or milder reaction conditions compared to LiAlH₄. wikipedia.org
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 3-amino-1H-pyrrole-2-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common method. For example, the hydrolysis of a similar compound, methyl 4-bromo-1H-pyrrole-2-carboxylate, has been reported to yield the corresponding carboxylic acid. nih.gov The resulting carboxylic acid is a versatile intermediate, ready for further transformations such as amide bond formation.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. Enzymatic transesterification has also been demonstrated as a mild and selective method for modifying pyrrole-2-carboxylates. For instance, lipases like Novozym 435 have been shown to efficiently catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, showcasing a green alternative to traditional chemical methods. wikipedia.org
| Transformation | Reagent/Condition | Product Functional Group | Reference |
|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | quimicaorganica.orgnih.gov |
| Hydrolysis | Aqueous NaOH or KOH, then H₃O⁺ | Carboxylic Acid (-COOH) | nih.gov |
| Transesterification | Alcohol (R'OH), Acid/Base or Enzyme Catalyst | New Ester (-COOR') | wikipedia.org |
Broader Reaction Scope in Organic Synthesis
Beyond the specific reactions of its individual functional groups, this compound is a valuable substrate for more complex transformations, particularly multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials.
Applications in Named Reactions (e.g., Ugi, Mannich, Petasis)
The primary amino group of this compound makes it an ideal candidate to serve as the amine component in several important named multicomponent reactions.
Ugi Reaction: The Ugi four-component reaction is a powerful tool for synthesizing α-acylamino amides by combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org this compound can serve as the amine component. The reaction would proceed through the formation of an imine with the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner to yield a complex product incorporating the pyrrole scaffold. This approach provides a direct route to peptide-like structures containing a substituted pyrrole core.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. wikipedia.org While the classic Mannich reaction involves a C-H acidic compound, electron-rich heterocycles like pyrrole can also act as the nucleophile. quimicaorganica.org The reaction typically involves the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic C-5 position of the pyrrole ring. Thus, this compound could potentially undergo a Mannich reaction to introduce an aminomethyl group onto the ring.
Petasis Reaction: The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. wikipedia.orgorganic-chemistry.org this compound can act as the amine component, condensing with the carbonyl compound to form an iminium ion intermediate. This intermediate is then attacked by the nucleophilic organic group from the boronic acid to generate α-amino acids or other substituted amines. organic-chemistry.org This reaction is particularly valuable for its operational simplicity and the wide availability of boronic acids, allowing for the synthesis of a diverse library of pyrrole-containing amino acid derivatives.
Use with Specialized Acylation Reagents
The reactivity of the amino group in this compound extends to specialized acylation reagents, which are instrumental in the construction of fused heterocyclic systems, particularly pyrrolo[3,2-d]pyrimidines. These reagents introduce a functionalized one or three-carbon unit that first acylates the amino group, followed by an intramolecular cyclization to yield the bicyclic pyrimidine ring.
Key reagents in this class include diethyl ethoxymethylenemalonate (DEEMM), ethoxymethylenemalononitrile, and dimethylformamide dimethyl acetal (B89532) (DMF-DMA). These molecules are characterized by a reactive ethoxymethylene or dimethylaminomethylene group that readily undergoes substitution by the nucleophilic 3-amino group of the pyrrole ester.
The initial reaction step involves the formation of an enamine intermediate. For instance, the reaction with DEEMM yields a substituted methyl 3-((2,2-bis(ethoxycarbonyl)vinyl)amino)-1H-pyrrole-2-carboxylate. This intermediate is then primed for cyclization upon heating, often in a high-boiling solvent like diphenyl ether, to afford the corresponding pyrrolo[3,2-d]pyrimidine derivative.
Similarly, reaction with dimethylformamide dimethyl acetal (DMF-DMA) results in the formation of a dimethylaminomethyleneamino derivative. This amidine intermediate can be subsequently cyclized with amines or other nucleophiles to generate the pyrimidine ring of the pyrrolo[3,2-d]pyrimidine system. These multistep, one-pot syntheses are highly efficient for creating complex heterocyclic scaffolds from simple precursors.
The following table summarizes typical reactions of this compound with these specialized reagents, highlighting the conditions and the resulting fused heterocyclic products.
| Reagent | Intermediate Product | Cyclization Conditions | Final Product |
| Diethyl ethoxymethylenemalonate | Methyl 3-((2,2-bis(ethoxycarbonyl)vinyl)amino)-1H-pyrrole-2-carboxylate | High-boiling solvent (e.g., diphenyl ether), heat | Ethyl 4-hydroxy-7-oxo-6,7-dihydro-1H-pyrrolo[3,2-d]pyrimidine-5-carboxylate |
| Ethoxymethylenemalononitrile | Methyl 3-((2,2-dicyanovinyl)amino)-1H-pyrrole-2-carboxylate | High-boiling solvent (e.g., diphenyl ether), heat | 4-Amino-5-cyano-1,6-dihydro-7H-pyrrolo[3,2-d]pyrimidin-7-one |
| Dimethylformamide dimethyl acetal | Methyl 3-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate | Reaction with ammonia (B1221849) or primary amines, heat | Substituted 4-amino-1,6-dihydro-7H-pyrrolo[3,2-d]pyrimidin-7-ones |
These transformations underscore the utility of this compound as a versatile building block in medicinal chemistry and materials science, providing access to a diverse range of functionalized pyrrolo[3,2-d]pyrimidine derivatives.
Applications in Medicinal Chemistry and Bioactive Compound Discovery Research
Methyl 3-amino-1H-pyrrole-2-carboxylate as a Scaffold for Bioactive Derivatives
This compound serves as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring an amino group and a carboxylate ester on adjacent positions of the pyrrole (B145914) ring, provides reactive sites for a variety of chemical modifications. This allows for the systematic development of diverse compound libraries, where different functional groups can be introduced to modulate biological activity and target specific enzymes or cellular pathways. biolmolchem.comnih.gov The inherent reactivity and favorable drug-like properties of the pyrrole core make this compound an excellent starting point for the discovery of new bioactive molecules. biolmolchem.com
The pyrrole scaffold is a key component in the design of various antitumor agents. researchgate.net Researchers leverage this core structure to create molecules that can interfere with cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that feed tumors). researchgate.net For instance, structural analogs of nocodazole, a known microtubule-targeting agent, have been developed using a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative. mdpi.com These compounds have been shown to disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com The development of such derivatives highlights the utility of the pyrrole framework in creating potent and selective anticancer compounds. researchgate.net
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. acs.orged.ac.uk Consequently, kinase inhibitors have become a major focus of drug discovery. The pyrrole structure is a common feature in many kinase inhibitors. For example, derivatives of pyrrole-2-carboxylic acid methyl ester have been used in the synthesis of pyrrolotriazinone cores, which are subsequently elaborated into potent kinase inhibitors. acs.orged.ac.uk Similarly, the pyrrolo[2,3-d]pyrimidine core, a fused pyrrole system, has been investigated for its ability to inhibit targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Janus Kinase (JAK). nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, which is structurally related to aminopyrroles, has also been employed as a pharmacophore to develop selective inhibitors for cyclin-dependent kinases (CDKs), such as CDK16. nih.gov
In Vitro Biological Activity of Derived Compounds
Derivatives synthesized from the this compound scaffold have been subjected to a range of in vitro assays to determine their biological effects at the cellular level. These studies are crucial for identifying promising lead compounds for further development.
The pyrrole motif is present in compounds that exhibit antiviral properties. jmpas.com Research has explored various pyrrole-based heterocycles for their ability to inhibit the replication of different viruses. For instance, pyrazole (B372694) derivatives, which are structurally similar to pyrroles, have been investigated for activity against viruses like influenza A/H1N1 and SARS-CoV-2. nih.govsciforum.net Studies have shown that certain pyrazine-2-carboxylic acid derivatives can suppress the replication of the pandemic influenza A virus strain in MDCK cell culture. sciforum.net Furthermore, some 1,3-oxazole-4-carboxylate derivatives have demonstrated high potency against human cytomegalovirus (HCMV) in vitro. researchgate.net These findings suggest the potential for developing pyrrole-based compounds as effective antiviral agents that target various stages of the viral life cycle.
Chronic inflammation is a key factor in many diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. nih.gov Pyrrole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for producing inflammatory prostaglandins. jmpas.comnih.gov Research into new pyrrole-based compounds has focused on creating derivatives that can act as dual inhibitors of COX-1 and COX-2 or as selective COX-2 inhibitors to potentially reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Fused pyrrole systems, such as pyrrolopyridines, have also shown promising in vitro activity as inhibitors of pro-inflammatory cytokines. dntb.gov.uaresearchgate.net
A primary method for evaluating new antitumor agents is to measure their cytotoxic (cell-killing) effects on various cancer cell lines. Numerous studies have demonstrated that derivatives based on the pyrrole scaffold exhibit significant dose- and time-dependent cytotoxicity against a range of human cancers. nih.gov For example, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown potent activity against breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov
Below are tables summarizing the cytotoxic activity of selected pyrrole derivatives against various cancer cell lines, as measured by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 9e | A549 | Lung Cancer | 4.55 | nih.gov |
| Compound 10a | PC3 | Prostate Cancer | 0.19 | nih.gov |
| Compound 10b | MCF-7 | Breast Cancer | 1.66 | nih.gov |
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Sinenbisstyryl A | A549 | Lung Cancer | 14.79 ± 0.93 | researchgate.net |
| HepG2 | Hepatocyte Carcinoma | 14.89 ± 0.99 | researchgate.net | |
| MCF-7 | Breast Cancer | 11.46 ± 0.57 | researchgate.net | |
| DU145 | Prostate Cancer | 19.01 ± 0.31 | researchgate.net |
Antimicrobial Activity against Microorganisms
While direct and extensive antimicrobial screening data for this compound against a wide range of microorganisms is not abundantly available in publicly accessible literature, the broader class of pyrrole-2-carboxylate and aminopyrrole derivatives has demonstrated significant antimicrobial properties. nih.gov The pyrrole-2-carboxylate moiety is recognized as a key pharmacophore in a number of antibacterial compounds. nih.gov Research into various synthetic pyrrole derivatives has revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netresearchgate.net
For instance, a study on a series of novel pyrrole derivatives showcased their potential against E. coli and S. aureus, with some compounds exhibiting potency comparable to the standard drug Ciprofloxacin. researchgate.net Another research effort focusing on pyrrole-2-carboxamide derivatives identified compounds with significant activity against drug-resistant tuberculosis. nih.gov These findings strongly suggest that the core structure of this compound represents a valuable template for the design of new antimicrobial agents.
To illustrate the antimicrobial potential within this class of compounds, the following table summarizes the activity of some representative pyrrole derivatives from various studies. It is important to note that these are not direct data for this compound but for structurally related compounds, which provides a strong rationale for its investigation as an antimicrobial agent.
Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Derivative | Target Microorganism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamide derivative | Mycobacterium tuberculosis H37Rv | MIC < 0.016 μg/mL | nih.gov |
| Substituted Pyrrole derivative 3d | E. coli | Equipotent to Ciprofloxacin (at 100 μg/mL) | researchgate.net |
| Substituted Pyrrole derivative 3d | S. aureus | Equipotent to Ciprofloxacin (at 100 μg/mL) | researchgate.net |
| Substituted Pyrrole derivative 3c | C. albicans | Highly active vs. Clotrimazole (at 100 μg/mL) | researchgate.net |
MIC = Minimum Inhibitory Concentration
Structure-Activity Relationship (SAR) Studies
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how different functional groups and structural modifications influence the antimicrobial potency of a molecule. For this compound and its analogs, several key structural features are believed to play a pivotal role in their antimicrobial effects.
Design and Synthesis of Analogs for SAR Elucidation
To delineate the SAR of the this compound scaffold, medicinal chemists design and synthesize a variety of analogs with systematic modifications to the core structure. These modifications can include:
Substitution on the pyrrole nitrogen (N1): Introducing different substituents at this position can significantly impact the molecule's electronic properties, lipophilicity, and steric profile.
Modification of the amino group (C3): The basicity and nucleophilicity of the amino group can be altered by acylation, alkylation, or incorporation into larger heterocyclic systems.
Alteration of the ester group (C2): The methyl ester can be converted to other esters, amides, or carboxylic acids to investigate the importance of this group for target interaction and pharmacokinetic properties.
Substitution on the pyrrole ring (C4 and C5): Introducing various substituents at these positions can modulate the electron density of the ring and provide additional interaction points with the biological target.
The synthesis of these analogs often involves multi-step reaction sequences, starting from readily available precursors. Techniques such as condensation reactions, cyclizations, and functional group interconversions are commonly employed to build the desired molecular diversity for comprehensive SAR studies. researchgate.netnih.gov
Optimization of Biological Activity through Structural Modifications
Insights from SAR studies guide the optimization of the lead compound to enhance its antimicrobial activity and selectivity. Based on research on related pyrrole derivatives, several general SAR principles can be inferred for the this compound scaffold:
The Pyrrole N-H Group: In some series of pyrrole-based antimicrobials, a free N-H group is crucial for activity. For example, in a study on pyrrole-2-carboxamides as anti-TB agents, replacing the pyrrole hydrogen with a methyl group led to a significant reduction in activity. nih.gov This suggests that the N-H group may be involved in hydrogen bonding with the target enzyme or receptor.
Substituents on the Pyrrole Ring: The electronic nature of substituents on the pyrrole ring can have a profound effect on activity. For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to greatly improve anti-TB activity in a series of pyrrole-2-carboxamides. nih.gov In another study, a 4-hydroxyphenyl ring attached to a pyrrole derivative was identified as a key feature for its antifungal activity against C. albicans. researchgate.net
The Amino Group at C3: The presence and nature of the amino group are expected to be critical for the biological profile. Its basicity can influence cell penetration and interaction with biological targets. Modifications of this group would be a key area of investigation in any SAR study.
The Carboxylate Group at C2: The methyl ester at the C2 position is a potential point for modification to influence solubility and cell permeability. Conversion to the corresponding carboxylic acid or to various amides can significantly alter the pharmacokinetic properties of the molecule.
The following table summarizes some key SAR findings from studies on related pyrrole structures, which can serve as a guide for the optimization of this compound analogs.
Table 2: Structure-Activity Relationship Insights from Related Pyrrole Derivatives
| Structural Modification | Impact on Activity | Implication for this compound | Reference |
|---|---|---|---|
| Methylation of Pyrrole N-H | Reduced anti-TB activity | The N-H may be important for target binding. | nih.gov |
| Phenyl/pyridyl groups with electron-withdrawing substituents on the pyrrole ring | Improved anti-TB activity | Introduction of such groups at C4 or C5 could enhance activity. | nih.gov |
Prodrug Strategies for Enhanced Cellular Permeability and Activity
A significant challenge in drug development is ensuring that the active compound can effectively reach its target site within the microbial cell. Poor cellular permeability can severely limit the efficacy of an otherwise potent antimicrobial agent. Prodrug strategies offer a powerful approach to overcome such pharmacokinetic hurdles. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation.
For a molecule like this compound, with its polar amino and ester functional groups, prodrug approaches could be particularly beneficial for enhancing its ability to cross bacterial cell membranes. Several prodrug strategies could be envisioned:
Masking the Amino Group: The primary amino group can be temporarily masked to reduce its polarity. Common approaches include the formation of amides, carbamates, or Schiff bases that are designed to be cleaved by bacterial enzymes to release the active parent amine.
Modifying the Ester Group: The methyl ester can be modified to create prodrugs with altered solubility and permeability profiles. For instance, conversion to more lipophilic esters could enhance passage through lipid membranes.
Phosphoramidate (B1195095) Prodrugs: A more sophisticated approach involves the use of phosphoramidate prodrugs. This strategy has been successfully applied to nucleoside analogs to improve their cellular uptake and subsequent phosphorylation to the active triphosphate form. A similar strategy could potentially be adapted for aminopyrrole derivatives to facilitate their transport into microbial cells.
The design of a successful prodrug requires a careful balance between stability in the extracellular environment, efficient transport across the cell membrane, and effective cleavage to the active drug within the target cell. While specific examples of prodrugs for this compound are not yet prominent in the literature, the principles established for other amine- and carboxylate-containing drugs provide a solid foundation for future research in this area.
Mechanistic Investigations at the Molecular and Cellular Level in Vitro Focus
Molecular Target Interactions of Methyl 3-amino-1H-pyrrole-2-carboxylate Derivatives
The therapeutic potential of this compound and its derivatives is fundamentally linked to their ability to interact with specific biological macromolecules. These interactions, occurring at the molecular level, are governed by a variety of non-covalent forces and, in some cases, subsequent chemical transformations that are crucial for bioactivity.
Hydrogen bonds are pivotal in defining the specificity and affinity of ligands for their biological targets. For pyrrole-based compounds, the hydrogen atoms attached to the pyrrole (B145914) nitrogen and the amino group, as well as the oxygen atoms of the carboxylate group, can act as hydrogen bond donors and acceptors, respectively.
Research into pyrrole-2-carboxamides, which are structurally related to this compound, has demonstrated the critical nature of these interactions. In studies targeting the Mycobacterium tuberculosis MmpL3 protein, the hydrogens on the pyrrole-2-carboxamide moiety were found to be essential for potent activity. nih.gov Docking studies revealed that these groups form key hydrogen bonds with amino acid residues, such as ASP645, within the active site of the enzyme. nih.gov Substitution of the pyrrole hydrogen with a methyl group led to a significant decrease in activity, while methylation of both the pyrrole and amide hydrogens resulted in a complete loss of activity, highlighting that hydrophobic interactions alone are insufficient for effective binding. nih.gov The crystal structure of methyl 1H-pyrrole-2-carboxylate itself shows its N-H group acting as a hydrogen-bond donor to the carbonyl oxygen of a neighboring molecule, forming distinct chain motifs. nih.govmdpi.com This inherent capability for hydrogen bonding is a key feature that medicinal chemists exploit when designing derivatives to fit into the active sites of specific enzymes or receptors.
Table 1: Impact of Methylation on Hydrogen Bonding and Biological Activity of Pyrrole-2-Carboxamide Derivatives
| Compound Modification | Effect on Hydrogen Bonding Potential | Reported Impact on MmpL3 Inhibitory Activity | Reference |
|---|---|---|---|
| Unmodified Pyrrole-2-carboxamide | N-H (pyrrole) and N-H (amide) available as H-bond donors | Potent Activity | nih.gov |
| N-Methyl on Pyrrole | Loss of N-H (pyrrole) donor; only amide N-H remains | ~50-fold reduction in activity | nih.gov |
| N-Methyl on Pyrrole and Amide | Loss of both N-H donors; only hydrophobic interactions remain | Loss of activity | nih.gov |
The methyl ester group in this compound can serve as a prodrug moiety. In many therapeutic agents, esters are designed to be hydrolyzed in vivo by ubiquitous esterase enzymes, releasing the corresponding carboxylic acid. This bioactivation strategy can improve properties like cell permeability and oral bioavailability. The resulting carboxylic acid is often the pharmacologically active species, capable of forming stronger or different interactions with the target, such as ionic bonds.
While direct studies on the enzymatic hydrolysis of this compound are not extensively detailed, the chemical principle is well-established in synthetic chemistry. For instance, the synthesis of related compounds has involved the deliberate hydrolysis of a methyl 4-bromo-1H-pyrrole-2-carboxylate to its corresponding 4-bromo-1H-pyrrole-2-carboxylic acid as a key intermediate step. nih.gov This demonstrates the susceptibility of the methyl ester on the pyrrole ring to hydrolysis, a process that is readily achievable under biological conditions through enzymatic catalysis. The conversion of an ester to a carboxylic acid can fundamentally alter the binding mode of the molecule to its target protein, potentially leading to enhanced inhibitory activity.
Cellular Mechanism of Action Studies (In Vitro)
The effects of this compound derivatives have been explored in various in vitro cellular models to elucidate their mechanisms of action, particularly in the contexts of cancer, inflammation, and viral infections.
Several studies have highlighted the potential of pyrrole derivatives to act as anticancer agents by inducing apoptosis, or programmed cell death, in malignant cells. Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), close structural analogs, have shown potent cytotoxic activities against a range of soft tissue cancer cell lines, including leiomyosarcoma, rhabdomyosarcoma, and Ewing's sarcoma. nih.gov The mechanism of action for these compounds involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This leads to a robust arrest of the cell cycle in the G2/M phase and ultimately triggers cell death through apoptotic pathways. nih.gov
Similarly, another pyrrole-containing compound, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, was found to block the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Subsequent treatment with this compound led to the activation of apoptosis, confirmed by the cleavage of PARP-1, a key marker of the late phases of apoptosis. mdpi.com These findings underscore a common mechanistic theme for certain pyrrole derivatives: disruption of microtubule dynamics, cell cycle arrest, and subsequent induction of apoptosis.
Table 2: In Vitro Anticancer Activity of Selected Pyrrole Derivatives
| Compound Class | Cancer Cell Lines Tested | Observed Cellular Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | SK-LMS-1, RD, GIST-T1, A-673, U-2 OS | Inhibition of proliferation, cell death | Inhibition of tubulin polymerization, G2/M arrest, apoptosis | nih.gov |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibition of replication, cell death | Block of mitotic spindle development, G2/M arrest, apoptosis | mdpi.com |
Pyrrole-containing structures are recognized for their anti-inflammatory potential, which is often mediated by their ability to modulate the production of pro-inflammatory cytokines. jmpas.com These signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β), are central to the inflammatory response. mdpi.com Research on various fused pyrrole compounds has demonstrated their ability to significantly inhibit these inflammatory mediators. mdpi.com For instance, specific pyrrolopyridine derivatives were found to lower levels of histamine, TNF-α, and IL-1β in in vivo models, with some compounds showing efficacy comparable to the established anti-inflammatory drug diclofenac. mdpi.com The mechanism for many anti-inflammatory agents involves the inhibition of enzymes like cyclooxygenase (COX), which are key to the production of inflammatory prostaglandins. jmpas.commdpi.com The ability of pyrrole derivatives to inhibit the synthesis of pro-inflammatory cytokines positions them as interesting candidates for further investigation in inflammatory diseases. mdpi.com
The broad biological activity of the pyrrole scaffold extends to antiviral applications. jmpas.com While direct evidence for this compound is limited, the general class of pyrrole derivatives has been investigated for activity against various viruses. The search for inhibitors of viral replication focuses on targeting essential steps in the viral life cycle, such as entry, replication of genetic material, or the function of viral enzymes. nih.gov For example, derivatives of pyrazine-2-carboxylic acid with amino acid esters have been synthesized and tested for their ability to suppress the replication of the influenza A virus. sciforum.net Given the structural diversity and established biological activity of pyrrole derivatives, exploring their potential to interfere with viral proteases, polymerases, or viroporins remains an active area of research. jmpas.comsciforum.net
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry provide powerful tools for investigating the properties and potential interactions of molecules like this compound at an atomic level. These in silico methods allow researchers to predict molecular behavior, understand electronic structure, and simulate interactions with biological targets, thereby guiding further experimental research. While comprehensive computational studies specifically targeting this compound are not extensively detailed in the public domain, the application of these standard methods to closely related pyrrole derivatives illustrates the potential insights that can be gained.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. Docking predicts the preferred orientation of the ligand in the binding site, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time.
Molecular dynamics simulations further refine the static picture provided by docking. These simulations model the atomic movements of the system over time, offering a more realistic view of the binding stability. For related pyrrole compounds, MD simulations have been used to assess the stability of predicted binding poses, calculate binding free energies, and identify key residues that are crucial for maintaining the interaction.
Quantum Chemical Analysis of Reactivity and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. These analyses provide a deep understanding of the molecular structure, electron distribution, and orbital energies.
For a molecule like this compound, DFT calculations can determine key properties:
Optimized Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group and the oxygen atoms of the carboxylate would be expected to be electron-rich sites, while the pyrrole N-H and the amino N-H protons would be electron-poor.
Reactivity Descriptors: From the orbital energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These values help in predicting how the molecule will behave in a chemical reaction.
While specific DFT studies on this compound are not prominent in available research, analysis of the parent pyrrole-2-carboxylic acid has been performed, for example, to understand its decarboxylation mechanism. researchgate.net Such studies confirm the utility of DFT in elucidating reaction pathways and stabilities for this class of compounds.
Below is a hypothetical data table illustrating the type of information that would be generated from a quantum chemical analysis of this compound.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT) Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
| Electronegativity (χ) | 3.5 | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.3 | Resistance to change in electron configuration. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-amino-1H-pyrrole-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves reacting ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride with phenyl isothiocyanate to form a thiourea intermediate, followed by acid-catalyzed cyclization to yield fused heterocycles (e.g., pyrrolo[3,2-d]pyrimidines) . Alternative routes include direct functionalization of the pyrrole ring using acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions, as evidenced by NMR-confirmed products (δ 12.52 ppm for NH protons, δ 6.32 ppm for aromatic protons) .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- 1H NMR : Distinct NH proton signals (δ 12.10–12.52 ppm) confirm hydrogen bonding. Aromatic protons appear between δ 6.32–7.57 ppm, with splitting patterns indicating substitution effects .
- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 402.2 for iodinated derivatives) validate molecular weight .
- X-ray Crystallography : While not directly reported for this compound, related pyrrole derivatives (e.g., ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidines) are resolved using SHELXL, emphasizing the importance of crystallographic software for structural accuracy .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer : It serves as a scaffold for antitumor agents. For example, condensation with cyclohexylamine via HATU-mediated coupling generates acetamide derivatives evaluated for cytotoxicity . Its ester group enables further functionalization (e.g., hydrolysis to carboxylic acids for kinase inhibitor development) .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of this compound?
- Methodological Answer : The amino and ester groups create competing reactive sites. To achieve regioselectivity:
- Protection/Deprotection : Temporarily blocking the amino group with Boc anhydride allows selective ester hydrolysis .
- Catalytic Control : Palladium-mediated cross-coupling (e.g., Suzuki reactions) targets the C-5 position, avoiding side reactions at C-3 .
Contradictions in yield (e.g., 23% for iodinated derivatives vs. 72% for difluorophenyl analogs) suggest solvent polarity and steric effects significantly influence outcomes .
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer : Retrosynthetic analysis using databases like Reaxys and Pistachio predicts feasible routes. For example:
- DFT Calculations : Model transition states for cyclization steps, identifying optimal acid catalysts (e.g., HCl vs. TFA) .
- Machine Learning : Tools trained on reaction datasets (e.g., BKMS_METABOLIC) recommend solvent systems (e.g., DMF/EtOH) to maximize yield .
Q. How do structural modifications impact bioactivity?
- Methodological Answer : Systematic SAR studies reveal:
- Ester vs. Carboxylic Acid : Hydrolysis of the methyl ester to a free carboxylic acid enhances water solubility but reduces membrane permeability, impacting cellular uptake .
- Amino Group Alkylation : N-Methylation (via NaH/CH₃I) decreases toxicity in vitro but may reduce target binding affinity .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
